Unii-BD22Q5WK25

Catalog No.
S530014
CAS No.
262376-75-0
M.F
C16H12ClNOS
M. Wt
301.8 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Unii-BD22Q5WK25

CAS Number

262376-75-0

Product Name

Unii-BD22Q5WK25

IUPAC Name

6-chloro-2-phenyl-3a,4-dihydroindeno[1,2-d][1,3]thiazol-8b-ol

Molecular Formula

C16H12ClNOS

Molecular Weight

301.8 g/mol

InChI

InChI=1S/C16H12ClNOS/c17-12-6-7-13-11(8-12)9-14-16(13,19)18-15(20-14)10-4-2-1-3-5-10/h1-8,14,19H,9H2

InChI Key

RUBKYBIDEVUTQU-UHFFFAOYSA-N

SMILES

C1C2C(C3=C1C=C(C=C3)Cl)(N=C(S2)C4=CC=CC=C4)O

solubility

Soluble in DMSO

Synonyms

HMR-1426; HMR1426; HMR 1426; 1426

Canonical SMILES

C1C2C(C3=C1C=C(C=C3)Cl)(N=C(S2)C4=CC=CC=C4)O

The exact mass of the compound Unii-BD22Q5WK25 is 301.03 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Unii-BD22Q5WK25, also known by its chemical formula C16_{16}H12_{12}ClNOS, is a compound that belongs to the class of organic molecules characterized by the presence of chlorine, nitrogen, oxygen, and sulfur atoms. This compound is identified in various chemical databases and is notable for its unique structure and potential applications in pharmaceutical chemistry. The molecular structure includes a chlorinated aromatic ring, which is often associated with biological activity, particularly in the development of therapeutic agents.

The chemical reactivity of Unii-BD22Q5WK25 can be explored through various types of reactions typical for its functional groups. Key reactions may include:

  • Electrophilic Aromatic Substitution: The presence of the chlorine atom on the aromatic ring makes it susceptible to electrophilic substitution reactions, allowing for further functionalization.
  • Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitutions, particularly in the presence of suitable electrophiles.
  • Reduction Reactions: The compound may undergo reduction reactions, converting nitro or carbonyl groups to amines or alcohols, respectively.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Unii-BD22Q5WK25 exhibits significant biological activity, particularly in pharmacological contexts. Studies suggest that compounds with similar structures often display:

  • Antimicrobial Properties: Many chlorinated compounds have been found to possess antibacterial and antifungal activities.
  • Antitumor Activity: Some derivatives can inhibit cancer cell proliferation, making them candidates for anticancer drug development.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways.

The precise mechanisms of action and the spectrum of biological activities are subjects of ongoing research.

The synthesis of Unii-BD22Q5WK25 can be achieved through several methods:

  • Traditional Organic Synthesis: This involves multi-step synthetic routes starting from readily available precursors. For example, chlorination of an appropriate aromatic precursor followed by the introduction of sulfur and nitrogen functionalities.
  • Electrochemical Methods: Recent advancements suggest that electrochemical techniques could be employed to facilitate certain transformations in the synthesis process, potentially increasing yields and reducing environmental impact .
  • Green Chemistry Approaches: Utilizing solvents and reagents that are less harmful to the environment during synthesis is becoming increasingly important in pharmaceutical chemistry.

Unii-BD22Q5WK25 has potential applications in various fields:

  • Pharmaceutical Development: As a candidate for drug formulation due to its biological activity.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing pesticides or fungicides.
  • Material Science: The compound may serve as a precursor for synthesizing advanced materials with specific electronic or optical properties.

Interaction studies involving Unii-BD22Q5WK25 are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically focus on:

  • Protein Binding Affinity: Determining how well the compound binds to target proteins can provide insights into its efficacy and safety profile.
  • Metabolic Pathways: Investigating how the compound is metabolized in biological systems helps predict its behavior in vivo.
  • Synergistic Effects with Other Compounds: Exploring how Unii-BD22Q5WK25 interacts with other drugs can lead to combination therapies that enhance therapeutic outcomes.

Several compounds share structural similarities with Unii-BD22Q5WK25, each exhibiting unique properties and activities. Here are some notable comparisons:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
Compound AC15_{15}H11_{11}ClNAntimicrobialLacks sulfur atom
Compound BC17_{17}H14_{14}ClNAntitumorContains additional hydroxyl group
Compound CC16_{16}H12_{12}N2_{2}OEnzyme inhibitorFeatures a second nitrogen atom

These compounds highlight the diversity within this chemical space while emphasizing Unii-BD22Q5WK25's unique combination of chlorine, nitrogen, oxygen, and sulfur functionalities that contribute to its distinct biological profile.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Exact Mass

301.03

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Ortmann S, Kampe J, Gossel M, Bickel M, Geisen K, Jähne G, Lang HJ, Klaus S. The novel antiobesic HMR1426 reduces food intake without affecting energy expenditure in rats. Obes Res. 2004 Aug;12(8):1290-7. PubMed PMID: 15340112.
2: Bickel M, Gossel M, Geisen K, Jaehne G, Lang HJ, Rosenburg R, Sandow J. Analysis of the anorectic efficacy of HMR1426 in rodents and its effects on gastric emptying in rats. Int J Obes Relat Metab Disord. 2004 Feb;28(2):211-21. PubMed PMID: 14663491.

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